molecular formula C18H13N5 B14222245 Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- CAS No. 758695-48-6

Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-

Cat. No.: B14222245
CAS No.: 758695-48-6
M. Wt: 299.3 g/mol
InChI Key: TZIGNZQQEMNCNU-UHFFFAOYSA-N
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Description

Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-: is a heterocyclic compound that features a pyridine ring fused with a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- typically involves a multi-step process. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The resulting product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide and hydrochloric acid to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is further reacted with 2-chloroacetonitrile in the presence of sodium hydroxide and N,N-dimethylformamide to produce the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the triazole ring.

Mechanism of Action

The mechanism by which Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division processes, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]- is unique due to its specific arrangement of the phenyl, pyridinyl, and triazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

758695-48-6

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-(5-phenyl-4-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C18H13N5/c1-2-6-14(7-3-1)17-21-22-18(16-8-4-5-11-20-16)23(17)15-9-12-19-13-10-15/h1-13H

InChI Key

TZIGNZQQEMNCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CC=N4

Origin of Product

United States

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